molecular formula C14H17NO2S B5630810 1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanone

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanone

Cat. No. B5630810
M. Wt: 263.36 g/mol
InChI Key: OZFSIKFTRRUDES-ZSOIEALJSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves various strategic reactions, including Diels-Alder reactions and multi-component reactions, which are crucial for constructing the complex molecular architecture of benzothiazole-based compounds. For instance, Diels-Alder reactions of ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate as a 1-aza-1,3-butadiene have been explored, yielding cycloadducts under mild conditions with high regio- and endo-selectivities (Samoto et al., 1995). Additionally, efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction has been reported, emphasizing the versatility of benzothiazole derivatives in chemical synthesis (Nassiri & Milani, 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanone, is characterized by the presence of a benzothiazole core, which significantly influences their chemical and physical properties. The molecular structure is often elucidated using spectroscopic methods such as NMR, IR, and mass spectroscopy, providing detailed information on the electronic and spatial arrangement of atoms within the molecule. Structural analysis plays a crucial role in understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. Reactions such as cycloadditions, nucleophilic substitutions, and electrophilic additions are common. These reactions enable the functionalization of the benzothiazole core, leading to derivatives with diverse chemical properties and potential applications in different fields. The specific reactivity patterns of these compounds are determined by the electronic characteristics of the benzothiazole moiety and the substituents attached to it.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting point, and thermal stability, are influenced by their molecular structure. For example, the introduction of alkyl and methoxy groups can affect the compound's solubility in organic solvents, making it more applicable in various chemical synthesis processes. Thermal stability is another critical factor, especially for materials science applications, where high thermal stability is often required.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are defined by their reactivity towards different chemical reagents. These compounds typically exhibit a range of chemical behaviors, including acid-base reactions, redox reactions, and interactions with nucleophiles and electrophiles. Understanding these properties is essential for designing new compounds with desired biological activities or material properties.

properties

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-4-10(16)8-14-15(5-2)12-9-11(17-3)6-7-13(12)18-14/h6-9H,4-5H2,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFSIKFTRRUDES-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C1N(C2=C(S1)C=CC(=C2)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-one

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